![molecular formula C16H16ClN3O2S2 B220029 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an essential amino acid that plays a crucial role in many physiological processes, including cell proliferation, energy metabolism, and antioxidant defense. The inhibition of glutaminase by CB-839 has been shown to have therapeutic potential in various types of cancer and other diseases.
Mecanismo De Acción
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide inhibits the activity of glutaminase, an enzyme that converts glutamine to glutamate in the first step of glutaminolysis. Glutaminolysis is a metabolic pathway that plays a critical role in the growth and proliferation of cancer cells and other rapidly dividing cells. By inhibiting glutaminase, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide reduces the availability of glutamate and other downstream metabolites, leading to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
The inhibition of glutaminase by 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has several biochemical and physiological effects. In cancer cells, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide reduces the levels of intracellular glutamate and other downstream metabolites, leading to a decrease in cell proliferation and an increase in cell death. In addition, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide alters the metabolism of cancer cells, leading to a decrease in the production of ATP, the primary source of energy for cells. This metabolic shift can make cancer cells more susceptible to other therapies, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutaminase in various biological processes. However, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations can make it challenging to use 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide in certain experimental settings.
Direcciones Futuras
For research on 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide include the development of more potent and selective inhibitors of glutaminase, the identification of biomarkers that can predict response to 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide, and the evaluation of 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide in clinical trials. In addition, the combination of 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide with other therapies, such as chemotherapy and immunotherapy, is an area of active investigation.
Métodos De Síntesis
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The resulting compound is then reacted with N-(tert-butoxycarbonyl)-L-glutamine to form N-(tert-butoxycarbonyl)-L-glutaminyl-2-chlorobenzoyl chloride. This compound is then reacted with thioacetamide to form 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-(tert-butoxycarbonyl)-L-glutaramide. Finally, the tert-butoxycarbonyl protecting group is removed using trifluoroacetic acid to yield 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied in preclinical models of cancer and other diseases. In cancer, the inhibition of glutaminase by 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to reduce the growth and proliferation of cancer cells, enhance the efficacy of chemotherapy and radiation therapy, and overcome resistance to targeted therapies. 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has also shown promise in the treatment of other diseases, including metabolic disorders, neurodegenerative diseases, and viral infections.
Propiedades
Nombre del producto |
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C16H16ClN3O2S2 |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
2-[(2-chlorobenzoyl)carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-3-9-8(2)24-15(12(9)13(18)21)20-16(23)19-14(22)10-6-4-5-7-11(10)17/h4-7H,3H2,1-2H3,(H2,18,21)(H2,19,20,22,23) |
Clave InChI |
PWYCRYBHSZPNBA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2Cl)C |
SMILES canónico |
CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



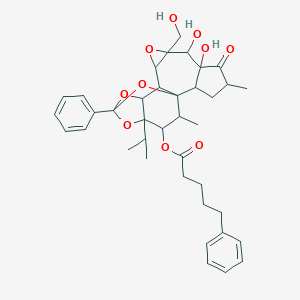
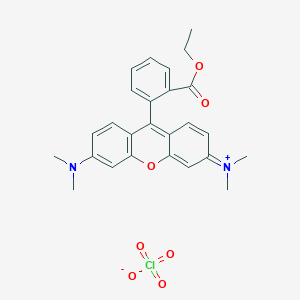
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)
![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
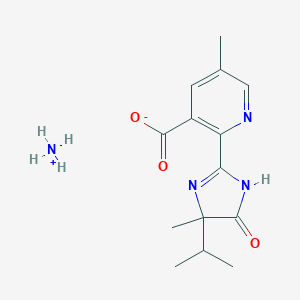
![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)
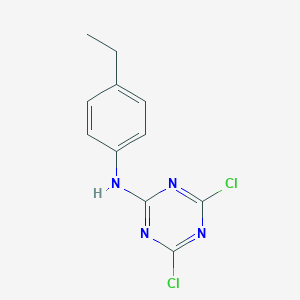
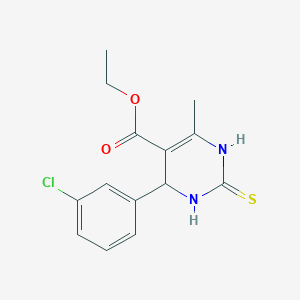
![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)
![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)


![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)
